molecular formula C6H12N4S2 B12147456 1,4-Piperazinedicarbothioamide CAS No. 727356-65-2

1,4-Piperazinedicarbothioamide

Cat. No.: B12147456
CAS No.: 727356-65-2
M. Wt: 204.3 g/mol
InChI Key: KZGDGGPHBCWUFT-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarbothioamide is an organic compound with the molecular formula C6H12N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinedicarbothioamide can be synthesized through several methods. One common approach involves the reaction of piperazine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an appropriate electrophile, such as an alkyl halide, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide groups to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

1,4-Piperazinedicarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

1,4-Piperazinedicarbothioamide can be compared with other piperazine derivatives, such as:

    1,4-Piperazinedicarboxamide: Similar structure but with carboxamide groups instead of carbothioamide groups.

    1,4-Diphenylpiperazine: Contains phenyl groups attached to the piperazine ring.

    1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups attached to the piperazine ring.

The uniqueness of this compound lies in its carbothioamide groups, which confer distinct chemical reactivity and potential biological activity compared to other piperazine derivatives .

Properties

CAS No.

727356-65-2

Molecular Formula

C6H12N4S2

Molecular Weight

204.3 g/mol

IUPAC Name

piperazine-1,4-dicarbothioamide

InChI

InChI=1S/C6H12N4S2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12)

InChI Key

KZGDGGPHBCWUFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=S)N)C(=S)N

Origin of Product

United States

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